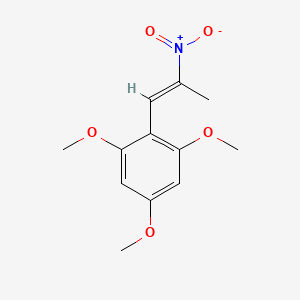

1,3,5-trimethoxy-2-(2-nitro-1-propen-1-yl)benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,3,5-Trimethoxy-2-(2-nitro-1-propen-1-yl)benzene is a chemical compound that belongs to the class of organic compounds known as nitroalkenes. It's a derivative of benzene where three methoxy groups and one nitropropenyl group are substituted onto the benzene ring. This compound is of interest due to its potential as a precursor to various chemical derivatives and for its unique chemical and physical properties.

Synthesis Analysis

The synthesis of 1,3,5-trimethoxy-2-(2-nitro-1-propen-1-yl)benzene derivatives can be achieved through a versatile synthesis approach. Dauzonne and Royer (1986) reported a convenient one-step procedure for synthesizing 1-aryl-2-nitro-3-(3, 4, 5-trimethoxyphenyl)propenes by reacting 1, 2, 3-trimethoxy-5-(2-nitroethyl)benzene with aromatic or heterocyclic aldehydes. This method provides a pathway to produce new mescaline derivatives, showcasing the compound's role as a versatile precursor in organic synthesis (Dauzonne & Royer, 1986).

Molecular Structure Analysis

The molecular structure of derivatives similar to 1,3,5-trimethoxy-2-(2-nitro-1-propen-1-yl)benzene has been studied through various methods, including X-ray crystallography. For example, the structure of 1,3,5-tris (trimethylstannyl) benzene, which shares structural similarities, was determined by gas-phase electron diffraction. This study provides insight into the bond lengths and angles within such compounds, crucial for understanding the electronic and spatial configuration that influences their reactivity and properties (Schultz et al., 1998).

Chemical Reactions and Properties

The chemical reactivity of 1,3,5-trimethoxy-2-(2-nitro-1-propen-1-yl)benzene derivatives is influenced by the presence of electron-withdrawing and electron-donating groups. Peng et al. (2016) highlighted the role of strong electron-withdrawing substituents in enhancing anionophoric activity, a property that could be relevant for understanding the reactivity of nitropropenyl derivatives (Peng et al., 2016).

科学的研究の応用

Molecular Electronics

Research by Chen et al. (1999) on a molecule containing a nitroamine redox center highlighted its use in electronic devices, demonstrating negative differential resistance and an on-off peak-to-valley ratio exceeding 1000:1. This study suggests potential applications in the development of molecular electronics with high switching ratios (Chen, Reed, Rawlett, & Tour, 1999).

Green Chemistry

Bellachioma et al. (2008) explored solvent-free conditions to synthesize 4-aryl-3-cyano-hexahydro-4H-1,2-benzoxazine-2-oxides, showcasing an environmentally friendly approach to chemical synthesis that emphasizes regio- and diastereoselectivity without the need for work-up procedures (Bellachioma, Castrica, Fringuelli, Pizzo, & Vaccaro, 2008).

Catalysis

Zhao et al. (2013) introduced a new copper-based metal-organic framework that acts as an efficient and recyclable heterogeneous catalyst for the enamination of β-ketoesters. This research opens pathways for using metal-organic frameworks in selective organic transformations with high yield and selectivity (Zhao, Deng, Ma, Ji, & Wang, 2013).

Anion Transport

Peng et al. (2016) found that 1,3-bis(benzimidazol-2-yl)benzene derivatives exhibit significant anionophoric activity, enhanced by electron-withdrawing substituents. This research has implications for designing new materials for anion transport and separation technologies (Peng, Zhang, Sun, Cai, Chen, & Chen, 2016).

Magnetic Properties

Research on 2,4-Dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide) by Fujita et al. (1996) discussed its antiferromagnetic exchange interaction, providing insights into the magnetic properties of molecular materials based on nitroxide radicals (Fujita, Tanaka, Suemune, Koga, Matsuda, & Iwamura, 1996).

Coordination Chemistry

Tikhonova et al. (2007) described the complexation of cyclic trimeric perfluoro-o-phenylenemercury with nitro compounds, highlighting the unique binding modes and structural features of coordination complexes involving nitroaromatic compounds. This research contributes to the understanding of anticrown complexation and its potential applications (Tikhonova, Tugashov, Dolgushin, Yakovenko, Petrovskii, Furin, Zaraisky, & Shur, 2007).

特性

IUPAC Name |

1,3,5-trimethoxy-2-[(E)-2-nitroprop-1-enyl]benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5/c1-8(13(14)15)5-10-11(17-3)6-9(16-2)7-12(10)18-4/h5-7H,1-4H3/b8-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAPSFFLFSUERST-VMPITWQZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=C(C=C(C=C1OC)OC)OC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=C(C=C(C=C1OC)OC)OC)/[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4,6-Trimethoxyphenyl)-2-nitropropene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 6-({[(5-bromo-2-pyridinyl)amino]carbonothioyl}amino)-3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B4627338.png)

![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-5-(2-thienyl)-3-isoxazolecarboxamide](/img/structure/B4627342.png)

![N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide](/img/structure/B4627350.png)

![N-{2-[(butylamino)carbonyl]phenyl}-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide](/img/structure/B4627357.png)

![2-{[(4-bromophenyl)sulfonyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4627392.png)

![N-[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4627399.png)

![4,6-bis(4-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)thio]nicotinonitrile](/img/structure/B4627419.png)

![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4627430.png)